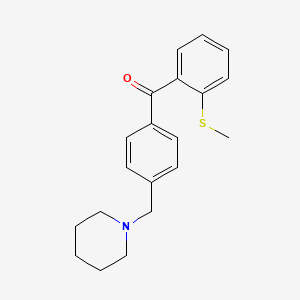

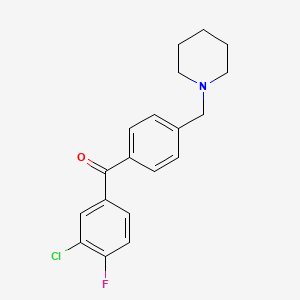

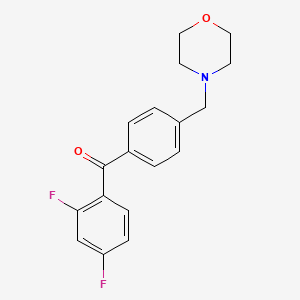

1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .

Synthesis Analysis

1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation .Molecular Structure Analysis

The molecular structure of 1-Phenylethylamine is C6H5CH(NH2)CH3 .Chemical Reactions Analysis

1-Phenylethylamine can undergo various reactions. For instance, it can be resolved enantioselectively through two types of enzymatic reactions .Physical And Chemical Properties Analysis

1-Phenylethylamine has a molar mass of 121.183 g·mol−1, a density of 0.94 g/mL, a melting point of -65 C, and a boiling point of 187 °C (369 °F; 460 K) .Applications De Recherche Scientifique

Biotransformation in Environmental Studies

1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid, as part of the benzotriazole class, is studied for its role in environmental science, particularly in its biotransformation. Benzotriazoles, used as corrosion inhibitors, are prevalent organic micropollutants in aquatic environments. Research has focused on understanding the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. For example, Huntscha et al. (2014) explored degradation pathways and identified major transformation products, including 1H-benzotriazole-5-carboxylic acid, highlighting its environmental relevance and the complexity of micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Chemical Synthesis and Homologation

In the field of organic chemistry, 1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is utilized in various synthesis processes. Katritzky et al. (2001) demonstrated the conversion of carboxylic acids into homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This method offers a safe alternative to the traditional Arndt–Eistert reaction, showcasing the compound's versatility in synthesizing different organic molecules (Katritzky et al., 2001).

Applications in Crystal Engineering

1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid also finds applications in crystal engineering. Wang et al. (2011) studied its use in cocrystallization processes with N-donor type compounds. They explored how hydrogen-bonding supramolecular architectures impact the formation of new binary molecular cocrystals, which has implications for host-guest chemistry and material science (Wang et al., 2011).

Role in Medicinal Chemistry

Additionally, this compound is significant in medicinal chemistry. Semple et al. (2006) identified 1-substituted benzotriazole carboxylic acids as selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery is crucial for drug development, especially for receptors that do not respond to traditional ligands (Semple et al., 2006).

Safety And Hazards

Orientations Futures

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution is a relevant research topic . The importance of chirality and enantiopure chiral compounds was realized when the unfortunate outcomes of racemic drugs were revealed . This has led to an increase in the share of chiral drugs in the pharmaceutical drug industry .

Propriétés

IUPAC Name |

1-(1-phenylethyl)benzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15(19)20)9-13(14)16-17-18/h2-10H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLPLRJWUFGQNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

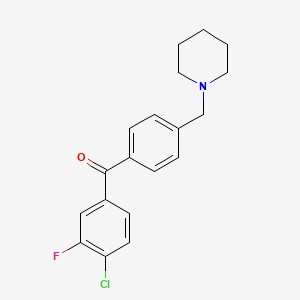

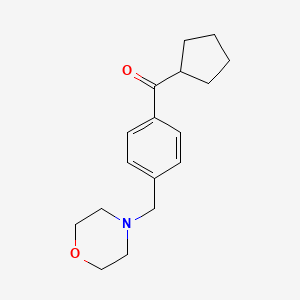

![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)

![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)

![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)